3-Chloro-6-methoxypyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-methoxypyridine-2-carboxylic acid: is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypyridine-2-carboxylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methoxypyridine-2-carboxylic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-Chloro-6-hydroxypyridine-2-carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products:
Substitution: Formation of 3-Amino-6-methoxypyridine-2-carboxylic acid or 3-Thio-6-methoxypyridine-2-carboxylic acid.
Oxidation: Formation of 3-Chloro-6-hydroxypyridine-2-carboxylic acid.
Reduction: Formation of 3-Chloro-6-methoxypyridine-2-methanol
Scientific Research Applications
Chemistry: 3-Chloro-6-methoxypyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2-Chloro-3-methoxypyridine: Similar structure but with different substitution pattern.
3-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
6-Methoxypyridine-2-carboxylic acid: Lacks the chlorine atom at the third position
Uniqueness: 3-Chloro-6-methoxypyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct reactivity and binding properties.
Properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJTDBJJUEDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679867 | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856836-44-7 | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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